molecular formula C8H9ClN2O2 B6610661 methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate CAS No. 2322700-07-0

methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate

Cat. No.: B6610661
CAS No.: 2322700-07-0
M. Wt: 200.62 g/mol
InChI Key: RAJFCCWCHCZMJL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate typically involves the chlorination of a pyridazine precursor. One common method includes the reaction of 3,6-dimethylpyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting 3-chloro-5,6-dimethylpyridazine is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The methyl groups can be oxidized to carboxylic acids or reduced to alkanes.

    Coupling reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic substitution: Substituted pyridazines with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alkanes or alcohols.

Scientific Research Applications

Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The compound’s chlorine and ester groups can interact with active sites or binding pockets of target proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is unique due to the combination of its chlorine and ester functional groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis

Properties

IUPAC Name

methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-4-5(2)10-11-7(9)6(4)8(12)13-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJFCCWCHCZMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=O)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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